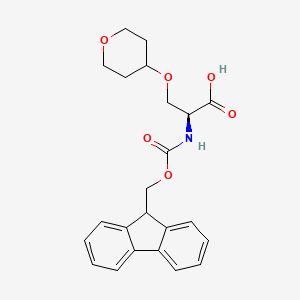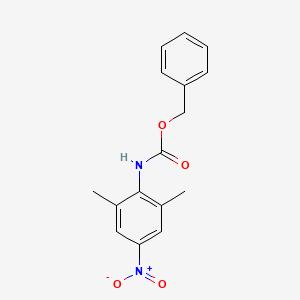![molecular formula C13H15NO2 B13503310 3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one](/img/structure/B13503310.png)
3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Dihydrospiro[cyclohexane-1,2’-pyrano[3,2-b]pyridin]-4’-one is a heterocyclic compound that features a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydrospiro[cyclohexane-1,2’-pyrano[3,2-b]pyridin]-4’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a cyclohexane ring and a pyrano[3,2-b]pyridine moiety can be subjected to cyclization reactions using catalysts and specific reaction conditions to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is scalable. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3’,4’-Dihydrospiro[cyclohexane-1,2’-pyrano[3,2-b]pyridin]-4’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
3’,4’-Dihydrospiro[cyclohexane-1,2’-pyrano[3,2-b]pyridin]-4’-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its biological activity.
作用機序
The mechanism of action of 3’,4’-Dihydrospiro[cyclohexane-1,2’-pyrano[3,2-b]pyridin]-4’-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target. This can lead to various biological effects, depending on the target and the context of the interaction .
類似化合物との比較
Similar Compounds
1’,3’-Dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine]: Another spirocyclic compound with a similar core structure but different functional groups.
3’,4’-Dihydrospiro[cyclohexane-1,2’-pyrano[2,3-b]pyridine]: A compound with a similar spirocyclic framework but different ring fusion.
Uniqueness
3’,4’-Dihydrospiro[cyclohexane-1,2’-pyrano[3,2-b]pyridin]-4’-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
spiro[3H-pyrano[3,2-b]pyridine-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C13H15NO2/c15-10-9-13(6-2-1-3-7-13)16-11-5-4-8-14-12(10)11/h4-5,8H,1-3,6-7,9H2 |
InChIキー |
RSBJDLRYXZEHNR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


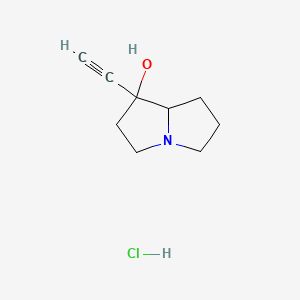
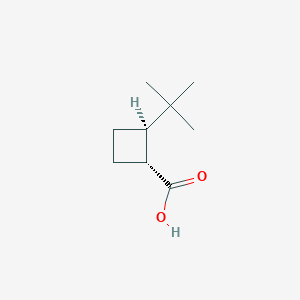


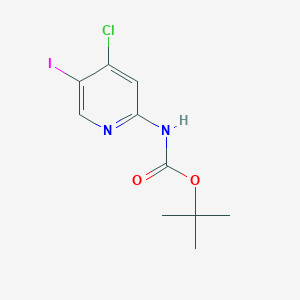
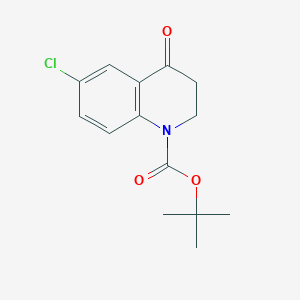
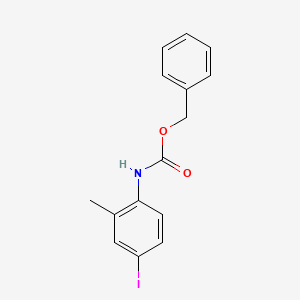

![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)
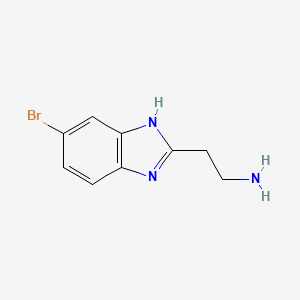
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)
